molecular formula C6H7Cl3N2 B1587539 2,5-Dichlorophenylhydrazine hydrochloride CAS No. 50709-35-8

2,5-Dichlorophenylhydrazine hydrochloride

Cat. No. B1587539
CAS RN: 50709-35-8
M. Wt: 213.5 g/mol
InChI Key: RQZTURFFWSJCMT-UHFFFAOYSA-N
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Description

2,5-Dichlorophenylhydrazine hydrochloride (2,5-DCPH) is an organic compound and a powerful reagent used in biochemical and physiological experiments. It is a strong chlorinating agent and is used in a variety of applications, including the synthesis of dyes, drugs, and other compounds. 2,5-DCPH is also used as a reducing agent and in the production of polymers.

Scientific Research Applications

Synthesis of Triazolone Derivatives

Zhu Hong-jun (2010) utilized 2,4-dichlorophenylhydrazine, a compound related to 2,5-dichlorophenylhydrazine hydrochloride, as a raw material to synthesize triazolone derivatives. This process involved cyclization reactions and achieved a high yield and purity of the synthesized product, highlighting the utility of dichlorophenylhydrazine in organic synthesis (Zhu, 2010).

Preparation of Pyrazolones

Li Wei-guo (2012) demonstrated the synthesis of pyrazolone derivatives from 3,4-dichlorophenylhydrazine hydrochloride, a related compound. This involved a cyclization process with ethyl acetoacetate, leading to high yields and purity. The study provides insight into the role of dichlorophenylhydrazine hydrochlorides in the synthesis of pharmacologically interesting compounds (Li, 2012).

Sugar Derivatives Characterization

Mandl and Neuberg (1952) used 2,5-dichlorophenylhydrazones for characterizing sugars of biochemical interest. This application demonstrates the compound's relevance in biochemistry for analyzing and separating carbohydrates (Mandl & Neuberg, 1952).

Amidinohydrazone Synthesis

Ji-tai Li et al. (2012) used amidinohydrazone compounds as synthetic intermediates in drug and natural product synthesis, showing another important application of hydrazine derivatives in medicinal chemistry (Li et al., 2012).

Development of Anti-inflammatory Drugs

A study by Lokeshwari et al. (2017) demonstrated the synthesis of pyrazoline analogues, which involved the reaction of phenylhydrazine hydrochlorides with intermediates. These compounds showed potential as nonsteroidal anti-inflammatory drugs, indicating another significant area of application for dichlorophenylhydrazine hydrochlorides (Lokeshwari et al., 2017).

Synthesis of Pyrazole Derivatives

Achutha et al. (2017) synthesized pyrazole derivatives using phenylhydrazine hydrochlorides. The study demonstrated how such derivatives could be synthesized and characterized, highlighting the versatility of dichlorophenylhydrazine hydrochlorides in organic chemistry (Achutha et al., 2017).

properties

IUPAC Name

(2,5-dichlorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZTURFFWSJCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198763
Record name (2,5-Dichlorophenyl)hydrazine monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorophenylhydrazine hydrochloride

CAS RN

50709-35-8
Record name Hydrazine, (2,5-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50709-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl)hydrazine monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,5-Dichlorophenyl)hydrazine monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-dichlorophenyl)hydrazine monohydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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